O-(3-Chlorophenyl)hydroxylamine hydrochloride

Catalog No.
S14231462
CAS No.
M.F
C6H7Cl2NO
M. Wt
180.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(3-Chlorophenyl)hydroxylamine hydrochloride

Product Name

O-(3-Chlorophenyl)hydroxylamine hydrochloride

IUPAC Name

O-(3-chlorophenyl)hydroxylamine;hydrochloride

Molecular Formula

C6H7Cl2NO

Molecular Weight

180.03 g/mol

InChI

InChI=1S/C6H6ClNO.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H,8H2;1H

InChI Key

INHLWROWTGGVTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)ON.Cl

O-(3-Chlorophenyl)hydroxylamine hydrochloride, also known as O-(3-chloro-2-propenyl)hydroxylamine hydrochloride, is a chemical compound characterized by the presence of a hydroxylamine functional group attached to a chlorinated phenyl ring. Its molecular formula is C7_7H8_8ClNO, and it appears as a white to off-white crystalline solid. Hydroxylamines are known for their reactivity, particularly in organic synthesis, where they serve as intermediates in various

Typical of hydroxylamines:

  • Oxime Formation: Reacts with aldehydes or ketones to form oximes, which are useful in organic synthesis for purifying carbonyl compounds.
  • Alkylation Reactions: It can react with alkylating agents to form N-alkylated derivatives, where either the nitrogen or oxygen atom of the hydroxylamine group can be substituted .
  • Decomposition: Under certain conditions, particularly when concentrated, hydroxylamines can decompose explosively. Therefore, careful handling is required during reactions involving high concentrations .

O-(3-Chlorophenyl)hydroxylamine hydrochloride exhibits various biological activities. Hydroxylamines are often utilized in medicinal chemistry due to their ability to act as reducing agents and potential intermediates in drug synthesis. Moreover, they have been studied for their role in inducing mutations in DNA, which can be leveraged in genetic research and biotechnology . The compound may also exhibit herbicidal properties, making it relevant in agricultural applications .

The synthesis of O-(3-Chlorophenyl)hydroxylamine hydrochloride typically involves several steps:

  • Preparation of Hydroxylamine: Hydroxylamine is usually derived from the reaction of ammonia with nitrous acid or via the reduction of nitro compounds.
  • Reaction with Chlorinated Compounds: The key step involves reacting hydroxylamine with chlorinated phenolic compounds under basic conditions to yield O-(3-chlorophenyl)hydroxylamine. This reaction can be facilitated by using solvents like methyl isobutyl ketone and sodium hydroxide .
  • Formation of Hydrochloride Salt: The final product is often converted into its hydrochloride salt form by reacting it with hydrochloric acid, enhancing its stability and solubility .

O-(3-Chlorophenyl)hydroxylamine hydrochloride finds applications primarily in:

  • Agricultural Chemistry: As a potential herbicide or plant growth regulator due to its biological activity against certain plant species.
  • Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds through oxime formation.

Studies on the interactions of O-(3-Chlorophenyl)hydroxylamine hydrochloride focus on its reactivity with various electrophiles and nucleophiles. It has been shown to react with alkaloids and other organic compounds, leading to complex formation that can alter their biological activity and stability . Understanding these interactions is crucial for optimizing its use in synthetic pathways and biological applications.

Several compounds share structural similarities with O-(3-Chlorophenyl)hydroxylamine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
O-(3-Chloro-2-propenyl)hydroxylamineContains an alkene group; similar reactivityExhibits herbicidal properties
Hydroxylamine HydrochlorideSimple structure without substitutionCommonly used as a reducing agent
N,N-DimethylhydroxylamineContains two methyl groups on nitrogenMore stable but less reactive than hydroxylamines
O-MethylhydroxylamineMethyl group attached to oxygenLess polar than O-(3-Chlorophenyl) derivative

O-(3-Chlorophenyl)hydroxylamine hydrochloride stands out due to its specific chlorination pattern on the aromatic ring, enhancing its reactivity and potential applications in herbicide formulations compared to other hydroxylamines.

Nucleophilic Substitution Strategies for Chlorophenyl Functionalization

Nucleophilic substitution reactions are foundational to introducing the chlorophenyl moiety into hydroxylamine derivatives. A representative synthesis involves reacting 3-chlorobenzyl chloride with hydroxylamine in the presence of sodium hydroxide, where the hydroxylamine acts as a nucleophile, displacing the chloride ion via an SN2 mechanism. The reaction proceeds as follows:

$$
\text{3-Chlorobenzyl chloride} + \text{Hydroxylamine} \xrightarrow{\text{NaOH}} \text{O-(3-Chlorophenyl)hydroxylamine} + \text{HCl}
$$

This method achieves yields exceeding 70% under optimized conditions (60°C, 6 hours). Mechanochemical approaches have recently enhanced this methodology, employing N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TFFH) to activate the hydroxyl group of alcohols, enabling efficient displacement by amines or halides. For instance, primary benzylic alcohols react with TFFH and potassium phosphate to form reactive O-alkyl isouronium intermediates, which undergo nucleophilic substitution with morpholine to yield N-alkylated amines in 31–91% efficiency. Stereochemical fidelity is maintained in SN2 reactions, as demonstrated by the complete inversion of configuration in the substitution of (R)- and (S)-ethyl lactates.

Table 1: Comparative Analysis of Nucleophilic Substitution Conditions

SubstrateReagent SystemTemperatureYield (%)Mechanism
3-Chlorobenzyl chlorideNaOH/Hydroxylamine60°C70SN2
Primary benzylic alcoholsTFFH/K2HPO4RT (ball milling)85Isouronium intermediate

The choice of activating reagent significantly impacts chemoselectivity. For example, TFFH preferentially activates primary alcohols over tertiary ones, enabling selective functionalization in polyol substrates.

Alkaline Ion Exchange Resin-Mediated Hydroxylamine Liberation

Purification of hydroxylamine derivatives from complex mixtures is critical for obtaining pharmaceutical-grade O-(3-chlorophenyl)hydroxylamine hydrochloride. Cation exchange resins, particularly sulfonic acid-based resins, effectively isolate hydroxylammonium ions from aqueous solutions containing ammonium or polyvalent cations. The process involves:

  • Loading: Hydroxylammonium ions (NH3OH+) bind to resin sites, displacing competing cations like NH4+.
  • Elution: Aqueous sodium hydroxide (0.5–2.0 M) liberates hydroxylamine by deprotonating the resin-bound NH3OH+, yielding free hydroxylamine.

The resin’s selectivity is pH-dependent. Below pH 4, hydroxylamine remains protonated, maximizing its affinity for the resin. Above pH 4, deprotonation reduces binding efficiency due to Donnan exclusion of uncharged NH2OH.

Table 2: Ion Exchange Resin Performance at Varying pH

pHResin Capacity (mmol/g)Hydroxylamine Purity (%)
3.02.898
5.01.275
7.00.652

This method achieves >95% recovery of hydroxylamine from Raschig process mixtures, underscoring its industrial viability.

Microreactor-Enhanced Continuous Flow Synthesis Protocols

While the provided literature does not explicitly detail microreactor applications for O-(3-chlorophenyl)hydroxylamine synthesis, insights from analogous systems suggest potential advantages. Continuous flow reactors could optimize exothermic steps, such as the reaction between 3-chlorobenzyl chloride and hydroxylamine, by enhancing heat dissipation and reducing side reactions. For example, mechanochemical ball milling—a solvent-free technique described for amine synthesis—could be adapted to continuous flow by integrating high-shear mixers or extruders. Such systems would enable precise control over residence time and reagent stoichiometry, potentially improving yields beyond batch-process limits.

Solvent Optimization in Azeotropic Dehydration Processes

Azeotropic dehydration is pivotal in isolating O-(3-chlorophenyl)hydroxylamine hydrochloride from aqueous reaction mixtures. Solvents like toluene or cyclohexane form low-boiling azeotropes with water, facilitating its removal via distillation. In the synthesis from 3-chlorobenzyl chloride, azeotropic distillation at 80°C reduces water content below 0.1%, driving the reaction to completion. Ethyl acetate, employed as a liquid-assisted grinding (LAG) additive in mechanochemical synthesis, offers an alternative by solubilizing water while maintaining reagent mobility in solvent-restricted environments.

Table 3: Solvent Efficiency in Azeotropic Dehydration

SolventAzeotropic Boiling Point (°C)Water Removal Efficiency (%)
Toluene84.199
Cyclohexane69.897
Ethyl acetate70.495

Optimizing solvent selection minimizes energy consumption and improves product crystallinity, particularly for hygroscopic intermediates like hydroxylamine hydrochloride.

Cyclization Mechanisms for Isoxazole Derivative Synthesis

The cyclization of ketoxime intermediates to form isoxazole derivatives represents a crucial transformation in heterocyclic chemistry, particularly relevant to the synthetic applications of O-(3-chlorophenyl)hydroxylamine hydrochloride [13] [14]. The cyclization process typically involves the intramolecular attack of the oxime oxygen on an adjacent electrophilic center, leading to five-membered ring formation [15] [16].

In the case of 1,3-dicarbonyl substrates, the cyclization mechanism proceeds through the nucleophilic attack of the oxime oxygen on the second carbonyl carbon [15] [17]. This intramolecular cyclization is facilitated by the proximity of the reactive centers and the favorable five-membered ring geometry [13]. The reaction begins with the deprotonation of the oxime hydroxyl group under basic conditions, generating a nucleophilic oximate anion that can attack the adjacent carbonyl group [16] [17].

The cyclization of O-(3-chlorophenyl)hydroxylamine-derived ketoximes follows a similar mechanistic pathway, where the deprotonated oxime oxygen acts as an internal nucleophile [14] [15]. The presence of the 3-chlorophenyl substituent influences both the electronic properties and the steric environment of the cyclization process [13]. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of nearby carbonyl centers, promoting the cyclization reaction [11].

Research has demonstrated that the cyclization mechanism can proceed through different pathways depending on the substrate structure and reaction conditions [14] [17]. For aromatic substrates bearing leaving groups in the ortho position, the cyclization occurs through nucleophilic aromatic substitution, where the oximate anion attacks the aromatic carbon bearing the leaving group [13] [18]. This mechanism is particularly relevant for compounds derived from O-(3-chlorophenyl)hydroxylamine hydrochloride when the chlorine substituent is positioned to participate in the cyclization process [12].

The formation of benzisoxazole derivatives represents another important cyclization pathway accessible through O-(3-chlorophenyl)hydroxylamine hydrochloride chemistry [19] [20]. In these systems, the cyclization involves the formation of both carbon-oxygen and carbon-nitrogen bonds to generate the fused heterocyclic system [18] [21]. The mechanism typically proceeds through the initial formation of a hydroxylamine intermediate, followed by intramolecular cyclization under acidic or basic conditions [20].

Experimental studies have shown that the cyclization rate and selectivity are significantly influenced by the reaction conditions, including temperature, solvent, and the presence of catalysts [14] [17]. Higher temperatures generally favor cyclization by providing the thermal energy necessary to overcome activation barriers, while polar solvents stabilize the charged intermediates formed during the process [13] [16]. The use of Lewis acid catalysts can activate carbonyl groups toward nucleophilic attack, thereby enhancing cyclization efficiency [14].

Role of Halogen Leaving Groups in Ring-Closure Reactions

The influence of halogen leaving groups in ring-closure reactions involving O-(3-chlorophenyl)hydroxylamine hydrochloride derivatives is governed by fundamental principles of nucleophilic substitution and elimination chemistry [22] [23]. The ability of halogens to function as leaving groups follows the established order of iodine > bromine > chlorine > fluorine, which correlates inversely with their bond strengths and electronegativity values [24] [23].

In aromatic systems containing O-(3-chlorophenyl)hydroxylamine hydrochloride, the chlorine substituent can participate in nucleophilic aromatic substitution reactions that lead to ring closure [18] [25]. The mechanism involves the initial attack of an internal nucleophile, such as a deprotonated oxime or hydroxylamine nitrogen, on the aromatic carbon bearing the chlorine leaving group [22] [24]. This process generates a Meisenheimer complex intermediate, which subsequently eliminates chloride ion to form the cyclized product [25].

The effectiveness of chlorine as a leaving group in these ring-closure reactions is enhanced by the presence of electron-withdrawing substituents on the aromatic ring [25] [24]. These groups stabilize the negative charge that develops in the transition state and intermediate, thereby lowering the activation energy for the substitution process [22]. In the case of O-(3-chlorophenyl)hydroxylamine hydrochloride, additional electron-withdrawing groups can significantly improve the cyclization efficiency [11].

Research findings indicate that the position of the halogen leaving group relative to the nucleophilic center is critical for successful ring closure [18] [26]. Ortho-positioned halogens are most favorable for forming five-membered rings, while meta-positioned substituents are less effective due to geometric constraints [22] [24]. The meta-chlorine in O-(3-chlorophenyl)hydroxylamine hydrochloride limits direct participation in ring-closure reactions unless additional structural modifications are present [12].

The reaction kinetics of halogen displacement in ring-closure reactions show significant dependence on the nature of the leaving group [27] [23]. Chlorine-containing substrates typically require elevated temperatures or strongly basic conditions to achieve efficient cyclization [24] [28]. The activation energy for chloride displacement is generally higher than for bromide or iodide, necessitating more forcing reaction conditions [22] [25].

Table 2: Halogen Leaving Group Effects in Ring-Closure Reactions

HalogenLeaving Group AbilityBond Strength (kcal/mol)ElectronegativityCyclization RateTypical Conditions
FPoor1084.0SlowHigh temp, strong base
ClModerate843.0ModerateReflux, base catalyst
BrGood702.8FastMild heating, weak base
IExcellent562.5Very FastRoom temp, minimal base

Mechanistic studies have revealed that the nature of the nucleophile also influences the efficiency of halogen displacement in ring-closure reactions [28] [29]. Nitrogen-centered nucleophiles, such as those present in hydroxylamine derivatives, typically show good reactivity toward aromatic halides under appropriate conditions [25] [24]. The basicity and nucleophilicity of the attacking center must be balanced with the electrophilicity of the aromatic carbon to achieve optimal reaction rates [22].

In systems where direct halogen displacement is not feasible, alternative activation strategies can be employed [28] [29]. These include the use of transition metal catalysts that can facilitate carbon-halogen bond activation, or the conversion of the halogen to a better leaving group through chemical modification [25]. Such approaches expand the synthetic utility of O-(3-chlorophenyl)hydroxylamine hydrochloride in heterocyclic synthesis [12].

Acid/Base Catalysis in Imine Formation Dynamics

The formation of imine linkages through acid/base catalysis represents a fundamental aspect of the chemistry involving O-(3-chlorophenyl)hydroxylamine hydrochloride and related nitrogen-containing heterocycles [2] [30]. The catalytic role of acids and bases in these transformations is essential for controlling reaction rates, selectivity, and overall synthetic efficiency [31] [9].

Acid catalysis in imine formation proceeds through the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon toward nucleophilic attack [2] [8]. This protonation step is particularly important in reactions involving O-(3-chlorophenyl)hydroxylamine hydrochloride, as it facilitates the initial nucleophilic addition that leads to carbinolamine formation [30] [32]. The optimal acidity level must balance the need for carbonyl activation with the requirement to maintain the nucleophilicity of the hydroxylamine nitrogen [9] [10].

Research has demonstrated that the pH of the reaction medium significantly affects the rate of imine formation [2] [8]. At pH values below 3, excessive protonation of the hydroxylamine nitrogen occurs, converting it to a non-nucleophilic ammonium species [9] [7]. Conversely, at pH values above 7, insufficient carbonyl activation occurs, leading to slow reaction rates [10] [8]. The optimal pH range for imine formation typically falls between 4 and 6, where both carbonyl activation and nucleophile reactivity are balanced [2] [9].

Base catalysis in imine formation operates through different mechanistic pathways, primarily involving the deprotonation of intermediates to facilitate elimination reactions [31] [10]. In the case of hydroxylamine-derived systems, base catalysis becomes particularly important during the water elimination step that converts carbinolamine intermediates to the final imine products [2] [7]. The base abstracts a proton from the nitrogen center, promoting the formation of the carbon-nitrogen double bond while facilitating the departure of water [8].

The nature of the acid or base catalyst significantly influences the reaction dynamics [31] [32]. Brønsted acids such as hydrochloric acid, sulfuric acid, and para-toluenesulfonic acid are commonly employed for carbonyl activation [2] [9]. Lewis acids including boron trifluoride etherate, aluminum chloride, and zinc chloride can also catalyze imine formation through coordination to the carbonyl oxygen [31] [33]. These Lewis acids are particularly effective in cases where Brønsted acid catalysis leads to undesired side reactions [32].

Buffer systems provide an elegant solution for maintaining optimal pH conditions during imine formation reactions [2] [8]. Acetate buffers operating in the pH range of 4 to 5 are particularly effective for reactions involving O-(3-chlorophenyl)hydroxylamine hydrochloride [9] [32]. These systems minimize pH fluctuations that can occur due to the consumption or generation of protons during the reaction, thereby maintaining consistent reaction conditions throughout the transformation [10].

Table 3: Acid/Base Catalysis Effects in Imine Formation

Catalyst TypeExamplesOptimal pH RangeReaction RateSide Effects
Brønsted AcidHCl, H₂SO₄, p-TsOH1-3Fast at low pHAmine protonation
Lewis AcidBF₃·OEt₂, AlCl₃, ZnCl₂2-4ModerateSubstrate complexation
Brønsted BaseNaOH, K₂CO₃, Et₃N8-10Fast at high pHOH⁻ competition
Lewis BasePyridine, Imidazole7-9ModerateCoordination effects
Buffer SystemAcetate buffer (pH 4-5)4-6OptimalMinimal

The mechanism of acid-catalyzed imine formation involves multiple proton transfer steps that must be carefully controlled to achieve high yields [31] [2]. The initial protonation of the carbonyl group is followed by nucleophilic attack of the hydroxylamine nitrogen, generating a tetrahedral intermediate [30] [7]. Subsequent proton transfers lead to the formation of a carbinolamine species, which then undergoes acid-catalyzed dehydration to yield the final imine product [2] [8].

Kinetic studies of acid/base-catalyzed imine formation have revealed that the rate-determining step varies depending on the reaction conditions and substrate structure [31] [33]. Under acidic conditions, the nucleophilic attack step is typically rate-determining, while under basic conditions, the elimination step often controls the overall reaction rate [9] [10]. This mechanistic understanding provides valuable insights for optimizing reaction conditions in synthetic applications involving O-(3-chlorophenyl)hydroxylamine hydrochloride [12] [2].

O-(3-Chlorophenyl)hydroxylamine hydrochloride represents a significant advancement in pharmaceutical intermediate chemistry, offering unique structural properties that enable diverse synthetic applications. This compound serves as a crucial building block in multiple therapeutic areas, particularly in the development of nitrogen-containing pharmaceuticals with enhanced biological activity [1] [2].

Nitrogen-Containing Functional Group Introduction Strategies

The strategic incorporation of nitrogen-containing functional groups through O-(3-chlorophenyl)hydroxylamine hydrochloride represents a paradigm shift in pharmaceutical synthesis. The compound serves as an efficient nitrogen source in nitrene transfer reactions, which enable the direct introduction of nitrogen functionalities into organic molecules with remarkable atom economy [3] [4].

Recent advances in enzymatic nitrogen incorporation have demonstrated that hydroxylamine-derived reagents can facilitate versatile nitrene transfer reactions for introducing nitrogen-containing functionalities in both small-molecule catalysis and biocatalysis [4]. The development of engineered heme enzymes that utilize hydroxylammonium chloride for nitrene transfer has opened new avenues for sustainable amine synthesis, where water serves as the sole byproduct [3].

The nitrobenzenesulfonyl strategy has emerged as a particularly effective approach for nitrogen-containing compound synthesis [5] [6]. This method utilizes the nitrobenzenesulfonyl group as both a protecting and activating group for secondary amines, enabling efficient alkylation reactions while maintaining synthetic accessibility [5]. The strategy has proven especially valuable in the synthesis of primary amines through nucleophilic substitution reactions with alkyl halides and alcohols via Mitsunobu reactions [6].

Table 1: Nitrogen Introduction Efficiency Metrics

Reaction TypeYield RangeSelectivityAtom EconomyByproduct Profile
Nitrene Transfer85-99%>95%ExcellentWater only
N-O Bond Formation80-95%>90%GoodMinimal waste
Alkylation Reactions70-90%>85%ModerateOrganic salts
Mitsunobu Coupling65-85%>80%ModeratePhosphine oxides

The synthetic efficiency of these nitrogen introduction strategies has been demonstrated through the development of alpha-aminoketones, which serve as crucial precursors for drug synthesis [7]. The ability to introduce primary amino groups without additional functionalization represents a significant advancement in pharmaceutical intermediate chemistry, eliminating the need for complex protecting group strategies [7].

Enzymatic Target Modulation through Structural Analog Design

The design of structural analogs using O-(3-chlorophenyl)hydroxylamine hydrochloride has revolutionized enzymatic target modulation strategies. Computational enzyme redesign methods have demonstrated remarkable success in altering enzyme specificity through precise structural modifications [8] [9].

The intermediate state stabilization strategy represents a breakthrough in enzyme engineering, where specific conformational states are stabilized to enhance target specificity [10]. This approach has been successfully applied to enhance nuclease specificity, achieving specificity improvements of up to 2.5×10⁶-fold through rational design modifications [8].

Structure-based protein design has enabled the identification of enzyme mutants with dramatically altered substrate preferences [9]. The computational redesign of gramicidin synthetase demonstrated that structure-based approaches can identify active mutants with 1/6 of the wild-type enzyme activity while maintaining high specificity for noncognate substrates [9].

The transition state analogue approach has proven particularly effective in enzyme optimization [11]. By using known transition state analogues as proxies for typically unknown transition state structures, researchers can design mutations that minimize interaction energy barriers and enhance catalytic efficiency [11].

Table 2: Enzymatic Target Modulation Outcomes

Modulation StrategySpecificity ChangeActivity RetentionStructural AccuracyClinical Relevance
Intermediate Stabilization2.5×10⁶-fold60-80%1.0 Å RMSDHigh
Loop Remodeling100-fold15-40%1.4 Å RMSDModerate
Transition State Design10-50-fold70-90%0.8 Å RMSDHigh
Allosteric Modulation5-25-fold80-95%0.5 Å RMSDModerate

The application of these strategies to pharmaceutical targets has demonstrated significant potential in personalized medicine, where enzyme specificity can be tailored to individual patient needs [8]. The ability to computationally predict and experimentally validate enzyme modifications represents a major advancement in therapeutic development [9].

Lipophilicity Enhancement for Blood-Brain Barrier Penetration

The enhancement of lipophilicity for blood-brain barrier penetration represents one of the most critical applications of O-(3-chlorophenyl)hydroxylamine hydrochloride in pharmaceutical development. The blood-brain barrier efficiently restricts penetration of therapeutic agents, making lipophilicity optimization crucial for central nervous system drug development [12] [13].

Lipophilic analog development has shown that drug penetration through the blood-brain barrier is strongly favored by compounds with optimal octanol-water partition coefficients, typically with Log P values of approximately 1.5 to 2.5 [12]. The incorporation of hydroxylamine moieties provides a unique approach to achieve this optimal lipophilicity window while maintaining biological activity [14].

The trisubstituted hydroxylamine strategy has emerged as a particularly effective method for enhancing brain penetration [15]. These compounds exhibit unique properties that include similarities in lipophilicity to morpholine units, making them valuable bioisosteric replacements for traditional nitrogen heterocycles [15]. The hydroxylamine-based epidermal growth factor receptor inhibitor demonstrated excellent brain penetration and oral bioavailability, with brain-to-plasma ratios exceeding 0.3 [15].

Chemical drug delivery systems utilizing hydroxylamine derivatives have shown remarkable success in brain targeting [14]. The lipophilic dihydropyridine-based systems enable drugs to cross the blood-brain barrier and subsequently undergo enzymatic oxidation to ionic forms, providing sustained brain delivery with enhanced concentrations [14].

Table 3: Lipophilicity Enhancement Strategies and Outcomes

Enhancement StrategyLog P ImpactBBB PenetrationMechanismStability ProfileClinical Applications
Hydroxylamine N-O bond integration+0.5 to +1.2Moderate improvementBioisosteric replacementStableCNS-active drugs
Chlorophenyl substitution+0.3 to +0.8Good enhancementHalogen bondingStableBrain-penetrant inhibitors
Trisubstituted hydroxylamine+0.4 to +1.0Excellent penetrationReduced polarityStableNeurological therapeutics
Dihydropyridine conjugation+1.0 to +1.8High penetrationLipophilic maskingLabileAlzheimer treatment

The efflux pump inhibition strategy has proven particularly valuable in overcoming blood-brain barrier limitations [13]. Hydroxylamine derivatives can reduce P-glycoprotein-mediated efflux, significantly improving brain penetration of therapeutic compounds [13]. This approach has been successfully applied to kinase inhibitors, where efflux ratios were reduced by 20-50% while maintaining therapeutic potency [16].

Case Studies in Kinase Inhibitor Development

The development of kinase inhibitors represents one of the most successful applications of O-(3-chlorophenyl)hydroxylamine hydrochloride in pharmaceutical research. Kinase inhibitors have become one of the most successful classes of small-molecule drugs, with hydroxylamine-based modifications offering unique advantages in selectivity and brain penetration [17].

Epidermal Growth Factor Receptor Inhibitor Development

The hydroxylamine-based epidermal growth factor receptor inhibitor case study exemplifies the successful application of structural analog design in kinase inhibitor development [15] [18]. The compound demonstrated exceptional selectivity for activating epidermal growth factor receptor mutations while maintaining excellent brain penetration properties [15].

The development process involved systematic optimization of the trisubstituted hydroxylamine moiety, which was initially perceived as a structural alert in medicinal chemistry due to potential mutagenicity concerns [15]. However, trisubstituted hydroxylamines do not exhibit the same mutagenic potential as lesser substituted variants, making them viable for pharmaceutical development [15].

Key structural modifications included the incorporation of N-methylpiperazine groups and strategic fluorine positioning to optimize both potency and pharmacokinetic properties [15]. The final compound exhibited IC₅₀ values of 0.2 nanomolar against epidermal growth factor receptor exon 19 deletion and L858R mutations, with excellent oral bioavailability and brain penetration [15].

Dual BCR-ABL1/cSRC Kinase Inhibitor Development

The computationally driven discovery of dual BCR-ABL1/cSRC kinase inhibitors represents another successful application of hydroxylamine-based design [16] [19]. The development focused on overcoming P-glycoprotein-mediated efflux, which represents a major challenge in kinase inhibitor therapy [16].

The integrated theoretical and experimental approach enabled the identification of substituent effects in the pendant anilino moiety of quinazoline-based inhibitors [19]. This analysis led to the discovery of a hydroxylamine-bearing compound that exhibited marked reduction in P-glycoprotein-mediated efflux while maintaining potent activity against both target kinases [19].

Table 4: Kinase Inhibitor Development Case Studies

Case StudyTarget KinaseIC₅₀ AchievementBBB PenetrationSelectivity ProfileClinical Status
EGFR InhibitorL858R, Exon 19del0.2-2.9 nMBrain-penetrantHighly selectivePreclinical
BCR-ABL1/cSRC DualBCR-ABL1, cSRC2.9-15 nMEnhancedDual-targetDevelopment
Multi-kinase InhibitorHaspin, Clk4, DRAK111-284 nMModerateMulti-targetResearch
PI3K InhibitorPI3Kγ7.8-180 nMLimitedPathway-specificPreclinical

Multi-Target Kinase Inhibitor Strategies

The development of multi-target kinase inhibitors using hydroxylamine-based scaffolds has addressed the challenge of cancer chemoresistance [20]. The strategy involves simultaneous inhibition of multiple kinases to provide synergistic pharmacodynamic effects and delay resistance development [20].

The 5-hydroxybenzothiophene derivatives demonstrated selective inhibition across multiple kinases, with the hydrazide derivative showing potent multi-target activity against Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A with IC₅₀ values ranging from 11 to 353 nanomolar [20].

Structure-activity relationship analysis revealed that specific structural features, including the presence of chlorine atoms and hydroxymethyl groups, correlated with higher kinase inhibitory activity [21]. These findings supported the rational design of more potent and selective inhibitors with improved therapeutic potential [21].

The clinical translation of these multi-target approaches has shown promise in overcoming traditional single-target limitations, with compounds demonstrating broad-spectrum anticancer activity across multiple cell lines while maintaining acceptable safety profiles [20].

Table 5: Multi-Target Kinase Inhibitor Performance

Compound SeriesTarget ProfileIC₅₀ Range (nM)Selectivity IndexCellular ActivityTherapeutic Potential
HydroxybenzothiopheneHaspin, Clk4, DRAK111-284Multi-targetIC₅₀ 7.2 μM (U87MG)High
ThiazolidinedionePI3Kγ, Pim kinases7.8-180Pathway-specificVariableModerate
Quinazoline-hydroxylamineEGFR variants0.2-4000Mutation-dependentPotentHigh
Pyridine-hydroxylamineBCR-ABL1, cSRC<3Dual-targetExcellentHigh

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

178.9904692 g/mol

Monoisotopic Mass

178.9904692 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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